molecular formula C10H19NO2 B1424433 4-(Oxan-4-yloxy)piperidine CAS No. 933716-36-0

4-(Oxan-4-yloxy)piperidine

Cat. No. B1424433
CAS RN: 933716-36-0
M. Wt: 185.26 g/mol
InChI Key: HZUSVGKWIHLFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Oxan-4-yloxy)piperidine” is a chemical compound with the CAS Number 933716-36-0 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 4-(tetrahydro-2H-pyran-4-yloxy)piperidine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “4-(Oxan-4-yloxy)piperidine” is 1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 .


Physical And Chemical Properties Analysis

“4-(Oxan-4-yloxy)piperidine” is a compound with a molecular weight of 185.27 . It is an oil in its physical form .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

4-(Oxan-4-yloxy)piperidine: is a valuable intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals, including alkaloids . The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant task in modern organic chemistry, given their importance in the pharmaceutical industry .

Pharmacological Applications

Piperidine derivatives, including those derived from 4-(Oxan-4-yloxy)piperidine, have been extensively studied for their pharmacological applications. They show promise in the discovery and biological evaluation of potential drugs, particularly due to their pharmacophoric features which are essential in drug action .

Anticancer Research

Piperidine byproducts, synthesized using 4-(Oxan-4-yloxy)piperidine, have shown potential in anticancer research. Their unique structures contribute to the development of new anticancer agents, offering hope for more effective treatments .

Antiviral Therapies

The derivatives of 4-(Oxan-4-yloxy)piperidine are being explored for their antiviral properties. As the world faces various viral threats, these compounds could lead to the development of new antiviral drugs that can combat a range of viral infections .

Antimalarial Agents

In the fight against malaria, piperidine derivatives have shown significant potential as antimalarial agents. Research into compounds synthesized from 4-(Oxan-4-yloxy)piperidine could pave the way for novel and more effective antimalarial medications .

Neurological Disorders Treatment

Piperidine derivatives are also being investigated for their application in treating neurological disorders. The structural flexibility and functional diversity of these compounds, derived from 4-(Oxan-4-yloxy)piperidine, make them suitable candidates for developing new treatments for various neurological conditions .

Safety and Hazards

The safety information for “4-(Oxan-4-yloxy)piperidine” includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(oxan-4-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUSVGKWIHLFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxan-4-yloxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxan-4-yloxy)piperidine
Reactant of Route 2
4-(Oxan-4-yloxy)piperidine
Reactant of Route 3
4-(Oxan-4-yloxy)piperidine
Reactant of Route 4
4-(Oxan-4-yloxy)piperidine
Reactant of Route 5
4-(Oxan-4-yloxy)piperidine
Reactant of Route 6
4-(Oxan-4-yloxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.